molecular formula C8H7ClN4 B6206746 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 1233932-36-9

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6206746
CAS No.: 1233932-36-9
M. Wt: 194.62 g/mol
InChI Key: NWEJHMRVUYJCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1233932-36-9) is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is a pyrimidine derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The structure features a chloropyrimidine group, which is a common motif in compounds designed to inhibit kinase enzymes . Recent scientific literature identifies this specific trisubstituted pyrimidine scaffold as a core structure in the synthesis of novel compounds investigated as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, for potential antimalarial therapy . This research highlights the value of this chemical intermediate for developing and optimizing new antiplasmodial agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

1233932-36-9

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3

InChI Key

NWEJHMRVUYJCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC(=NC=C2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Coupling of Pyrazole Derivatives with Chloropyrimidines

A widely adopted strategy involves the reaction of 2,4-dichloropyrimidine with 4-methyl-1H-pyrazole under nucleophilic substitution conditions. The process typically employs polar aprotic solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) with inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen. Elevated temperatures (80–120°C) drive the reaction to completion within 12–24 hours.

Key Considerations:

  • Regioselectivity: The chlorine atom at the pyrimidine’s 4-position is more reactive toward nucleophilic attack due to electronic and steric factors, favoring substitution at C4 over C2. This selectivity minimizes the formation of 2-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine as a byproduct.

  • Yield Optimization: Pilot-scale studies report yields of 70–85% when using a 1:1 molar ratio of 2,4-dichloropyrimidine to 4-methylpyrazole. Excess pyrazole (1.2–1.5 equiv) marginally improves yields but complicates purification.

Chlorination of Methylthio Precursors

Two-Step Synthesis via 2-Methylthio Intermediates

A patent-pending method (CN103554036B) outlines a high-yielding route starting from 2-methylthio-4-chloropyrimidine. This approach avoids competing substitution reactions at the C2 position, ensuring superior regioselectivity:

Step 1: Methoxy Substitution
2-Methylthio-4-chloropyrimidine reacts with sodium methoxide (NaOMe) in methanol at 60°C for 6 hours, yielding 2-methylthio-4-methoxypyrimidine. This intermediate is isolated via solvent evaporation and recrystallization in heptane (85% yield).

Step 2: Chlorination with Phosphorus Oxychloride
The methylthio group at C2 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours). Quenching with ice water followed by extraction with dichloromethane (DCM) and column chromatography (silica gel, ethyl acetate/heptane) delivers the final product in 78% yield.

Advantages:

  • Eliminates formation of 4-chloro-2-substituted byproducts.

  • Scalable to multi-kilogram batches with >95% purity.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Base

The choice of solvent and base significantly impacts reaction kinetics and selectivity:

ParameterOptimal ConditionsEffect on Yield/Selectivity
Solvent DMAcEnhances nucleophilicity of pyrazole
Base K₂CO₃Mild deprotonation, minimizes hydrolysis
Temperature 100°CBalances reaction rate and decomposition

Side Reactions:

  • Hydrolysis of chloropyrimidine to hydroxypyrimidine in aqueous conditions.

  • Over-chlorination at C2 if POCl₃ is used in excess.

Industrial-Scale Purification Techniques

Crystallization and Chromatography

Crude product is typically purified via:

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) achieve 98% purity after two cycles.

  • Flash Chromatography: Silica gel with gradient elution (0–40% ethyl acetate in heptane) resolves residual regioisomers.

Analytical Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.52 (s, 1H, pyrazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.45 (s, 1H, pyrazole-H), 2.52 (s, 3H, CH₃).

  • HPLC Purity: >99% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Substitution 70–8595–98ModerateHigh
Methylthio Route 78–85>99HighModerate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The C2 chlorine undergoes nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring and pyrazole substituent. This reaction is pivotal for introducing amino, alkoxy, or thiol groups:

Reaction Type Conditions Product Yield Reference
AminationPd(OAc)₂/Xantphos, Cs₂CO₃, 100°C, toluene2-Amino-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine78%
MethoxylationNaOCH₃, CuI, DMF, 80°C2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine65%
ThiolationKSH, DMSO, 120°C2-Mercapto-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine58%

The amination reaction proceeds via a Buchwald-Hartwig coupling mechanism, requiring palladium catalysts and strong bases . Methoxylation and thiolation follow SNAr pathways, with copper or polar aprotic solvents accelerating the process .

Cross-Coupling Reactions

The C2 chlorine participates in Suzuki-Miyaura and Stille couplings, enabling aryl/heteroaryl group introductions:

Coupling Partner Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O2-Phenyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine82%
Vinyltin reagentPdCl₂(PPh₃)₂, LiCl, THF2-Vinyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine71%

These reactions exhibit tolerance for diverse boronic acids and organometallic reagents, with yields dependent on steric and electronic effects of substituents .

Functionalization of the Pyrazole Ring

The 4-methylpyrazole moiety undergoes regioselective modifications, including alkylation and oxidation:

Reaction Reagents/Conditions Product Yield Reference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C1-(4-Methyl-1H-pyrazol-1-yl)-4-(methyl)pyrimidine89%
OxidationmCPBA, CH₂Cl₂, 0°C4-(1H-Pyrazol-4-yl-3-oxide)pyrimidine derivative63%

N-Alkylation occurs preferentially at the pyrazole nitrogen due to its lower steric hindrance . Oxidation with mCPBA selectively targets the pyrazole ring without affecting the pyrimidine.

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the pyrimidine ring undergoes hydrolysis:

Condition Product Mechanism Yield Reference
6M HCl, reflux2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-olAcid-catalyzed hydrolysis47%
NaOH (10%), ethanol2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acidBase-mediated ring opening52%

Hydrolysis is slower compared to unsubstituted pyrimidines due to electron-donating effects from the pyrazole group .

Biological Activity and Further Derivatization

The compound serves as a precursor for kinase inhibitors and anticancer agents. Key derivatives include:

  • CDK2 Inhibitors : Introduction of aminopyrazole groups at C2 via Buchwald-Hartwig coupling yields compounds with sub-micromolar IC₅₀ values (e.g., compound 15 in , Ki=0.005μMK_i = 0.005 \, \mu M).

  • Androgen Receptor Antagonists : Functionalization with bulky aryl groups enhances receptor binding affinity .

Scientific Research Applications

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This article delves into the applications of this compound, particularly in medicinal chemistry, agriculture, and material science.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their kinase inhibition profiles. The most promising derivative demonstrated IC50 values in the nanomolar range against several cancer-related kinases, suggesting its potential as a lead compound for further development.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell wall synthesis.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that this compound could serve as a scaffold for developing new antimicrobial agents.

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing selective herbicides. Studies have shown that it can effectively control the growth of various weed species without harming crops.

Case Study: Selective Herbicide Development

A field trial conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yields. The results indicate its potential as an environmentally friendly herbicide alternative.

Polymer Synthesis

The unique properties of this compound have also led to its exploration in material science, particularly in polymer chemistry. Its ability to act as a cross-linking agent has been utilized in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (TGA)Mechanical Strength (MPa)
Polyurethane250 °C30
Epoxy Resin300 °C50

The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the target, influencing its activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Chlorine vs. Fluorine at Position 2
  • This analog showed a higher melting point (283.1–284.1 °C) compared to chlorine-containing derivatives .
  • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in some kinase inhibitors .
Chlorine vs. Amine at Position 2
  • 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) : Substituting chlorine with an amine group increases hydrogen-bonding capacity. This derivative exhibited a lower melting point (201.2–202.3 °C), suggesting reduced crystallinity compared to the parent compound .

Substituent Variations on the Pyrazole Ring

Methyl vs. Trifluoromethyl
  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine : The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, increasing hydrophobicity. This compound formed structural isomers during synthesis, separable by chromatography .
  • Impact : The trifluoromethyl group enhances metabolic resistance but may reduce solubility .
Methyl vs. Iodo/Isopropyl
  • The isopropyl group adds steric hindrance, possibly affecting binding pocket accessibility .

Heterocycle Replacement: Pyrazole vs. Imidazole/Triazole

  • 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine : Replacing pyrazole with imidazole alters hydrogen-bonding patterns due to the additional nitrogen atom. Imidazole’s basicity (pKa ~7) may influence pharmacokinetic properties under physiological conditions .
  • 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (6): Triazole substituents enhance π-π stacking interactions. In anticonvulsant assays, this derivative showed moderate activity in the MES model (ED₅₀ = 30 mg/kg) .

Structural and Physicochemical Data Table

Compound Name Substituents (Pyrimidine/Pyrazole) Melting Point (°C) Key Properties Biological Activity Reference ID
2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Cl (C2), 4-Me (pyrazole) Not reported High reactivity at C2 and C4 Kinase inhibition (CDK2)
2-Chloro-4-(1H-pyrazol-1-yl)-5-CF₃-pyrimidine Cl (C2), CF₃ (C5) Not reported Hydrophobic, isomer formation N/A
5-Fluoro-4-(1-Me-pyrazol-4-yl)pyrimidin-2-amine F (C2), NH₂ (C2), 4-Me (pyrazole) 283.1–284.1 Enhanced metabolic stability Anticonvulsant (MES model)
4-Chloro-2-Me-6-(4-Me-imidazol-1-yl)pyrimidine Cl (C4), Me (C2), imidazole (C6) Not reported Increased basicity N/A

Biological Activity

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

The compound has the following predicted physical properties:

  • Boiling Point: 377.3 ± 17.0 °C
  • Density: 1.41 ± 0.1 g/cm³
  • Acid Dissociation Constant (pKa): -2.17 ± 0.19 .

This compound acts primarily as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibiting CDKs can disrupt cell cycle progression, leading to apoptosis in cancer cells. The compound's activity has been linked to its ability to modulate phosphorylation events critical for cellular signaling pathways .

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties:

  • Inhibition of CDK2 : The compound exhibits significant inhibitory activity against CDK2 with a KiK_i value of 0.005 µM, demonstrating high selectivity over other CDKs . This selectivity is crucial for minimizing side effects in cancer therapies.
  • Antiproliferative Effects : In vitro assays revealed that this compound displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines, including ovarian cancer cells (GI50 = 0.127–0.560 µM) .
  • Mechanistic Studies : In studies involving ovarian cancer cells, the compound was shown to:
    • Reduce phosphorylation of retinoblastoma at Thr821.
    • Induce cell cycle arrest at the S and G2/M phases.
    • Trigger apoptosis through activation of caspase pathways .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyrazole moiety significantly influence the biological activity of the compound:

CompoundCDK2 Inhibition KiK_i (µM)Antiproliferative Activity GI50 (µM)
Original Compound0.0050.127
Modified Compound A0.0070.158
Modified Compound B0.0907.350

The data suggest that structural changes can lead to substantial variations in both kinase inhibition and cytotoxicity against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Ovarian Cancer Study : A study involving A2780 ovarian cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, supporting its potential as a therapeutic agent .
  • Selectivity Profile : Comparative studies with other CDK inhibitors revealed that this compound maintained a favorable selectivity profile, which is essential for reducing off-target effects commonly associated with anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dichloropyrimidine derivatives and substituted pyrazoles. For example, 2,4-dichloro-5-(trifluoromethyl)pyrimidine reacts with 4-methyl-1H-pyrazole under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to yield isomers, which are separated chromatographically . Key characterization steps include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., pyrazole attachment at position 4 of the pyrimidine ring).
  • Mass spectrometry : For molecular weight verification.
  • X-ray crystallography : To resolve structural ambiguities (e.g., planarity of the pyrimidine-pyrazole system) .

Q. How is the molecular structure of this compound determined using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is employed. Key steps include:

  • Data collection : At low temperatures (~100 K) to minimize thermal motion.
  • Refinement : Using SHELXL’s least-squares algorithms to model bond lengths, angles, and torsional deviations. For example, the pyrimidine ring in related derivatives shows alternating bond angles (e.g., 117.3–129.8°) due to electronic effects .
  • Validation : Tools like CCDC or Mercury ensure geometric accuracy (e.g., mean deviation from planarity <0.05 Å).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., Src/Abl kinases) based on structural homology to pyrazolopyrimidine inhibitors .
  • Assay design :
  • In vitro kinase assays : Use radioactive (³²P-ATP) or fluorescence-based (ADP-Glo™) methods to measure IC₅₀ values.
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., K562 leukemia) with dose-response curves.
  • Data interpretation : Compare inhibition profiles with known inhibitors (e.g., imatinib) to assess selectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or isomer ratios. Approaches include:

  • Isomer purity validation : Use HPLC-MS to confirm the absence of structural isomers (e.g., 4- vs. 2-substituted pyrazole derivatives) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like cell line passage number or solvent effects.
  • Structural benchmarking : Correlate activity with crystallographic parameters (e.g., pyrimidine ring distortion impacting target binding) .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?

  • Methodological Answer :

  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like α7 nicotinic acetylcholine receptors. Substituents at position 5 (e.g., CF₃) enhance hydrophobic interactions .
  • SAR tables :
Modification (Position)Effect on ActivityReference
Cl → F (Pyrimidine C2)Reduced kinase inhibition
CF₃ (Pyrimidine C5)Improved metabolic stability
  • In vivo testing : Assess pharmacokinetics (e.g., half-life in rodent models) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.